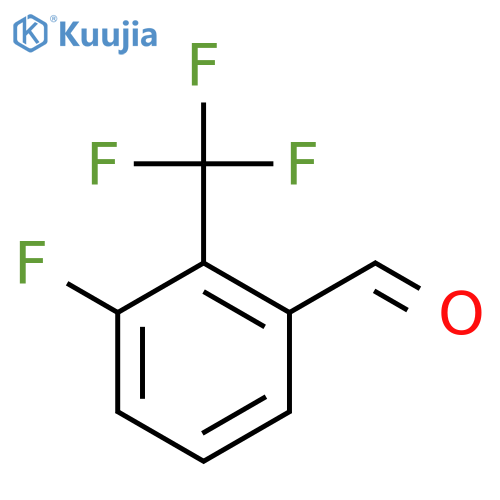

Cas no 924817-93-6 (3-Fluoro-2-(trifluoromethyl)benzaldehyde)

924817-93-6 structure

商品名:3-Fluoro-2-(trifluoromethyl)benzaldehyde

3-Fluoro-2-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-(trifluoromethyl)benzaldehyde

- 3-Fluoro-2-trifluoromethylbenzaldehyde

- DTXSID30377717

- 924817-93-6

- YYQGKGKDRPRFFV-UHFFFAOYSA-N

- EN300-2008502

- SCHEMBL1508673

- CS-0238776

- AKOS006280484

- Z1198164462

- MFCD04116354

- FT-0692161

- 3-Fluoro-2-trifluoromethyl-benzaldehyde

- JS-4538

- CHEMBL4547585

- E85430

- DA-23611

-

- MDL: MFCD04116354

- インチ: InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H

- InChIKey: YYQGKGKDRPRFFV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)F)C(F)(F)F)C=O

計算された属性

- せいみつぶんしりょう: 192.02

- どういたいしつりょう: 192.02

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.383

- ふってん: 202℃

- フラッシュポイント: 75℃

- 屈折率: 1.459

- PSA: 17.07000

- LogP: 2.65700

3-Fluoro-2-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32180-250mg |

3-Fluoro-2-(trifluoromethyl)benzaldehyde, 97% |

924817-93-6 | 97% | 250mg |

¥864.00 | 2023-03-02 | |

| Alichem | A014000115-500mg |

3-Fluoro-2-(trifluoromethyl)benzaldehyde |

924817-93-6 | 97% | 500mg |

$782.40 | 2023-08-31 | |

| Apollo Scientific | PC302091-5g |

3-Fluoro-2-(trifluoromethyl)benzaldehyde |

924817-93-6 | 98% | 5g |

£88.00 | 2025-02-21 | |

| Fluorochem | 011915-5g |

3-Fluoro-2-trifluoromethylbenzaldehyde |

924817-93-6 | 95% | 5g |

£192.00 | 2022-03-01 | |

| Fluorochem | 011915-25g |

3-Fluoro-2-trifluoromethylbenzaldehyde |

924817-93-6 | 95% | 25g |

£633.00 | 2022-03-01 | |

| Fluorochem | 011915-250mg |

3-Fluoro-2-trifluoromethylbenzaldehyde |

924817-93-6 | 95% | 250mg |

£29.00 | 2022-03-01 | |

| Alichem | A014000115-1g |

3-Fluoro-2-(trifluoromethyl)benzaldehyde |

924817-93-6 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| Chemenu | CM219831-10g |

3-Fluoro-2-(trifluoromethyl)benzaldehyde |

924817-93-6 | 95% | 10g |

$275 | 2023-03-05 | |

| abcr | AB264053-5g |

3-Fluoro-2-(trifluoromethyl)benzaldehyde, 97%; . |

924817-93-6 | 97% | 5g |

€196.30 | 2025-02-21 | |

| Enamine | EN300-2008502-10.0g |

3-fluoro-2-(trifluoromethyl)benzaldehyde |

924817-93-6 | 95% | 10g |

$361.0 | 2023-06-02 |

3-Fluoro-2-(trifluoromethyl)benzaldehyde 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

924817-93-6 (3-Fluoro-2-(trifluoromethyl)benzaldehyde) 関連製品

- 204339-72-0(3-Fluoro-4-(trifluoromethyl)benzaldehyde)

- 90176-80-0(4-Fluoro-2-(trifluoromethyl)benzaldehyde)

- 60611-24-7(2-Fluoro-6-(trifluoromethyl)benzaldehyde)

- 90381-08-1(5-fluoro-2-(trifluoromethyl)benzaldehyde)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:924817-93-6)3-Fluoro-2-(trifluoromethyl)benzaldehyde

清らかである:99%

はかる:25g

価格 ($):267.0